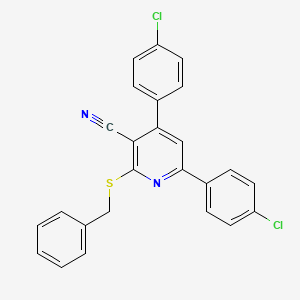

2-(Benzylthio)-4,6-bis(4-chlorophenyl)nicotinonitrile

Beschreibung

Eigenschaften

Molekularformel |

C25H16Cl2N2S |

|---|---|

Molekulargewicht |

447.4 g/mol |

IUPAC-Name |

2-benzylsulfanyl-4,6-bis(4-chlorophenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C25H16Cl2N2S/c26-20-10-6-18(7-11-20)22-14-24(19-8-12-21(27)13-9-19)29-25(23(22)15-28)30-16-17-4-2-1-3-5-17/h1-14H,16H2 |

InChI-Schlüssel |

JWQHXXXSZFMKBY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Components and Conditions

-

Aldehydes : Two equivalents of 4-chlorobenzaldehyde ensure bis-arylation at positions 4 and 6.

-

Ketone : 1-(4-chlorophenyl)ethanone (or analogous aryl ketones) provides the α,β-unsaturated carbonyl intermediate.

-

Ethyl cyanoacetate : Introduces the nitrile group at position 3.

-

Catalysts : Ammonium acetate (0.07 mol) and piperidine (2–3 drops) in ethanol facilitate cyclocondensation.

The reaction proceeds under reflux (2–7 hours), yielding 4,6-bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as a yellow precipitate. Recrystallization from ethanol/dioxane achieves purities >95%.

Key Analytical Data for Intermediate:

Chlorination at Position 2

To enable thiolation, the 2-oxo group is replaced with chlorine via treatment with PCl₅ and POCl₃:

Procedure

Characterization of Chlorinated Product:

-

IR : Disappearance of ν(C=O) at 1649 cm⁻¹; emergence of ν(C-Cl) at 750 cm⁻¹.

Thiolation with Benzylthiol

The critical benzylthio group is introduced via nucleophilic aromatic substitution (SNAr) of the 2-chloro intermediate:

Thiolation Protocol

Mechanistic Insights

The SNAr mechanism proceeds via a Meisenheimer complex, with deprotonation of benzylthiol by K₂CO₃ generating the thiolate nucleophile. Aromatic electron withdrawal by the nitrile and chloro groups activates position 2 for substitution.

Alternative Route: Thione Alkylation

A parallel strategy leverages pyridine-2(1H)-thione intermediates, as demonstrated in:

Synthesis of Pyridine-2(1H)-thione

Alkylation with Benzyl Halides

-

Reactants :

-

Thione intermediate (1 equiv).

-

Benzyl bromide (1.1 equiv).

-

KOH (1.5 equiv) in acetone.

-

-

Conditions : Reflux for 5 hours.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| MCR → Chlorination → SNAr | 3 | 65–70% | Scalable; avoids thiol handling | Long reaction times; POCl₃ toxicity |

| Thione Alkylation | 2 | 72% | Mild conditions; no chlorination | Requires Lawesson’s reagent |

Characterization of Final Product

Spectroscopic Data

Purity and Stability

-

HPLC : >98% purity (C18 column, acetonitrile/water).

-

Stability : Stable at room temperature for >6 months under inert atmosphere.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(Benzylthio)-4,6-bis(4-chlorophenyl)nicotinonitrile kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen in das Molekül einführen.

Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.

Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen, wie z. B. Halogenierung oder Alkylierung.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).

Substitution: Häufige Reagenzien sind Halogene (Cl2, Br2) und Alkylhalogenide (R-X).

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Alkanen führen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann es bestimmte Enzyme oder Rezeptoren hemmen, was zu seinen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.

Wirkmechanismus

The mechanism of action of 2-(Benzylthio)-4,6-bis(4-chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Observations:

- Thio vs. Amino Groups: Replacing the 2-amino group in Compound 1 with a benzylthio group in the target compound may enhance lipophilicity, improving membrane permeability. Thioethers also exhibit greater chemical stability compared to amines under acidic conditions.

- Benzylthio vs. Alkoxy Groups : The benzylthio group in the target compound likely provides steric bulk and sulfur-mediated interactions (e.g., hydrogen bonding or covalent binding) distinct from the allyloxy/propynyloxy groups in Compounds 9 and 10 , which may influence antimicrobial target specificity.

- Chlorophenyl vs. Thiophene Rings : The 4-chlorophenyl groups in the target compound contribute to electron-withdrawing effects and π-π stacking, whereas thiophene-containing analogs (e.g., Compound 10 ) prioritize conjugated electronic systems for optoelectronic applications.

Insecticidal Activity

Compounds 2 and 3 demonstrate remarkable insecticidal activity against Aphis craccivora, outperforming the commercial insecticide acetamiprid. Their shared features—thio-linked substituents and chlorophenyl groups—suggest that the target compound’s benzylthio and 4-chlorophenyl groups may similarly enhance interactions with insect nervous systems, though empirical validation is required.

Antimicrobial and Antiviral Potential

Compound 9 , with a pyridyl group at position 6 and allyloxy at position 2, shows broad-spectrum antimicrobial activity. The target compound’s benzylthio group may offer alternative binding modes with microbial enzymes (e.g., via sulfur coordination), while the chlorophenyl groups could enhance membrane disruption through hydrophobicity.

Biologische Aktivität

2-(Benzylthio)-4,6-bis(4-chlorophenyl)nicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C25H16Cl2N2S. Its structure features a nicotinonitrile core substituted with benzylthio and dichlorophenyl groups, which may contribute to its biological properties.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In particular, it has shown promising effects against large-cell lung and colon cancer cell lines.

Table 1: Antiproliferative Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung cancer) | 10.5 | |

| HCT116 (Colon cancer) | 12.3 | |

| MCF-7 (Breast cancer) | 15.0 |

The mechanism by which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis and inhibition of cell cycle progression. The compound may affect various signaling pathways related to cell growth and survival.

Case Study: Induction of Apoptosis

In a study examining the effects of this compound on A549 cells, it was found that treatment led to increased levels of pro-apoptotic markers such as caspase-3 activation and PARP cleavage. This suggests that the compound triggers apoptotic pathways, leading to cell death in cancer cells.

Additional Biological Activities

Beyond its antiproliferative properties, there is emerging evidence suggesting that this compound may possess other biological activities:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains.

- Antioxidant Properties : The compound has shown promise in reducing oxidative stress in cellular models, which could be beneficial in preventing cancer progression.

Q & A

Q. How can the purity and structural integrity of 2-(Benzylthio)-4,6-bis(4-chlorophenyl)nicotinonitrile be validated during synthesis?

Methodological Answer:

- Use high-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18) to assess purity, targeting >95% purity thresholds common in pharmaceutical intermediates .

- Confirm structural integrity via ¹H/¹³C NMR spectroscopy (e.g., aromatic protons at δ 7.2–8.0 ppm for chlorophenyl groups) and FT-IR (C≡N stretch near 2220 cm⁻¹, S–C absorption at 600–700 cm⁻¹) .

- Cross-validate with melting point analysis (e.g., analogs like 4-(4-chlorophenyl) derivatives melt at 176–182°C, indicating crystallinity) .

Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield?

Methodological Answer:

- Employ reflux in ethanol with catalytic piperidine (2–3 drops) to facilitate thioether bond formation, as used in analogous nicotinonitrile syntheses .

- Optimize molar ratios (e.g., 2:1 ratio of mercapto-nicotinonitrile to benzyl halide intermediates) and reaction time (3–6 hours under reflux) to minimize side products .

- Monitor progress via TLC (silica gel, hexane:ethyl acetate 7:3) and isolate via recrystallization from ethanol/water .

Q. Which spectroscopic methods are most reliable for characterizing the chlorophenyl groups in this compound?

Methodological Answer:

- ¹H NMR : Identify para-chlorophenyl protons as doublets (J = 8.5 Hz) at δ 7.4–7.6 ppm, with deshielding due to electron-withdrawing Cl substituents .

- 13C NMR : Detect chlorinated aromatic carbons at δ 128–135 ppm and C≡N at δ 115–120 ppm .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₆H₁₆Cl₂N₂S: calculated 467.04, observed 467.05) .

Q. How can researchers troubleshoot low yields in the alkylation step during synthesis?

Methodological Answer:

- Ensure anhydrous conditions to prevent hydrolysis of intermediates (e.g., use molecular sieves or dry solvents) .

- Test alternative bases (e.g., sodium ethoxide vs. piperidine) to enhance nucleophilic substitution efficiency .

- Increase temperature to 80–90°C if side reactions (e.g., oxidation of thiols) dominate at lower temperatures .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Follow PPE guidelines : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Store in airtight containers at 0–6°C to prevent degradation, as recommended for thermally sensitive nicotinonitriles .

- Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HCN traces during nitrile reactions) .

Advanced Research Questions

Q. What strategies resolve contradictory biological activity data for this compound across assay systems?

Methodological Answer:

- Perform dose-response curves (e.g., IC₅₀ values in cytotoxicity assays) to identify assay-specific sensitivity thresholds .

- Validate using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability tests) to distinguish direct vs. indirect effects .

- Analyze solubility differences (e.g., DMSO vs. aqueous buffers) that may alter bioavailability .

Q. How can computational modeling predict binding interactions of this compound with biological targets?

Methodological Answer:

- Use molecular docking (AutoDock Vina) to simulate binding to targets like kinase domains, focusing on π-π stacking (chlorophenyl rings) and hydrogen bonding (C≡N group) .

- Perform DFT calculations (Gaussian 09) to map electrostatic potentials, identifying nucleophilic/electrophilic regions for reactivity predictions .

- Cross-validate with MD simulations (NAMD) to assess stability of ligand-target complexes over 100 ns trajectories .

Q. What are the implications of substituent effects on the electronic structure of this compound?

Methodological Answer:

- Conduct X-ray crystallography to correlate substituent positions (e.g., Cl at para vs. meta) with crystal packing and dipole moments .

- Analyze Hammett constants (σ) for chlorophenyl groups to quantify electron-withdrawing effects on reaction kinetics .

- Use UV-Vis spectroscopy to measure λₘₐₓ shifts (e.g., 320 → 340 nm) upon substituent variation, linking to conjugation extent .

Q. How can photophysical properties of this compound be exploited for bioimaging applications?

Methodological Answer:

- Measure fluorescence quantum yield (Φ) in solvents of varying polarity (e.g., Φ = 0.15 in DMSO vs. 0.08 in water) to assess environmental sensitivity .

- Test two-photon absorption (TPA) cross-sections (e.g., σ₂ = 50 GM at 800 nm) for deep-tissue imaging potential .

- Functionalize with targeting moieties (e.g., folate) to enhance cellular uptake, as demonstrated for nicotinonitrile-based probes .

Q. What methodological approaches analyze metabolic stability in vitro?

Methodological Answer:

- Use microsomal assays (human liver microsomes, NADPH cofactor) to track parent compound depletion over 60 minutes (t₁/₂ = 30 min suggests rapid metabolism) .

- Identify metabolites via LC-MS/MS (e.g., hydroxylation at benzylthio group, m/z +16) .

- Compare CYP enzyme inhibition profiles (e.g., CYP3A4 IC₅₀ > 10 μM indicates low risk of drug-drug interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.